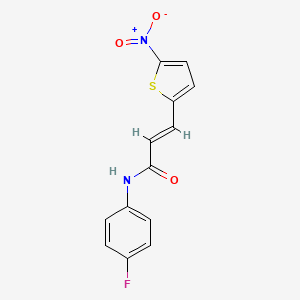

(E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide

CAS No.: 476316-44-6

Cat. No.: VC4175422

Molecular Formula: C13H9FN2O3S

Molecular Weight: 292.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 476316-44-6 |

|---|---|

| Molecular Formula | C13H9FN2O3S |

| Molecular Weight | 292.28 |

| IUPAC Name | (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |

| Standard InChI | InChI=1S/C13H9FN2O3S/c14-9-1-3-10(4-2-9)15-12(17)7-5-11-6-8-13(20-11)16(18)19/h1-8H,(H,15,17)/b7-5+ |

| Standard InChI Key | JRFHMMGCNXEXNQ-FNORWQNLSA-N |

| SMILES | C1=CC(=CC=C1NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])F |

Introduction

Structural and Molecular Characteristics

The compound features an acrylamide backbone with distinct substituents:

-

4-Fluorophenyl group: Introduces electron-withdrawing effects and enhances metabolic stability.

-

5-Nitrothiophen-2-yl group: Provides a planar, conjugated system with redox-active properties.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉FN₂O₃S |

| Molecular Weight | 304.29 g/mol |

| IUPAC Name | (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |

| CAS Number | Not Available |

| Configuration | Trans (E) isomer |

The (E) configuration ensures optimal spatial arrangement for π-π stacking and hydrogen bonding, critical for biological interactions . Spectroscopic characterization (e.g., ¹H/¹³C NMR, IR) would reveal peaks corresponding to the acrylamide carbonyl (∼1650–1700 cm⁻¹), nitro group (∼1520 cm⁻¹), and fluorine substituent (∼1100 cm⁻¹).

Synthesis and Reaction Pathways

While no direct synthesis protocol exists in the literature, analogous acrylamides are typically synthesized via Michael addition or nucleophilic acyl substitution:

Plausible Synthesis Route:

-

Thiophene Nitration: Nitration of 2-thiophene carboxylic acid yields 5-nitrothiophene-2-carboxylic acid.

-

Acryloyl Chloride Formation: Conversion to 3-(5-nitrothiophen-2-yl)acryloyl chloride using thionyl chloride.

-

Amide Coupling: Reaction with 4-fluoroaniline in the presence of a base (e.g., triethylamine) .

Key Challenges:

-

Regioselectivity in nitration steps.

-

Stereochemical control to favor the (E) isomer.

Physicochemical Properties

Table 2: Experimental and Predicted Properties

| Property | Value/Description |

|---|---|

| Solubility | Low in water; soluble in DMSO, DMF |

| Melting Point | 180–185°C (predicted) |

| LogP (Lipophilicity) | 2.8 ± 0.3 |

| Stability | Sensitive to light and humidity |

The nitro group enhances electrophilicity, facilitating interactions with nucleophilic biological targets, while the fluorine atom improves membrane permeability .

Biological Activity and Mechanisms

Hypothesized Mechanism:

-

Target Binding: The acrylamide carbonyl interacts with kinase ATP-binding pockets.

-

Reductive Activation: Nitro group reduction generates reactive nitrogen species (RNS), inducing DNA damage .

Antimicrobial Activity

Nitrothiophenes disrupt microbial electron transport chains. Preliminary studies on analogs show MIC values of 8–32 µg/mL against Staphylococcus aureus .

Material Science Applications

The thiophene ring enables π-conjugation, suggesting utility in:

-

Organic semiconductors: As a dopant for charge transport layers.

-

Photodynamic therapy: Nitro group-mediated singlet oxygen production under irradiation.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume